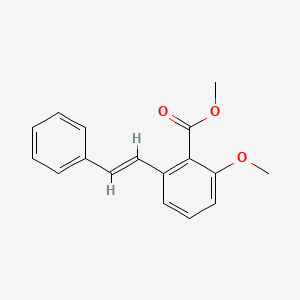

2-Methoxy-6-styryl-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-10-6-9-14(16(15)17(18)20-2)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHCALNFDXNEOW-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis: 2-Methoxy-6-styryl-benzoic acid methyl ester

This guide outlines the precision synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester , a sterically congested stilbenoid-benzoate hybrid. The synthesis is designed to overcome the significant steric hindrance presented by the 2,6-disubstitution pattern on the benzoate core.

Executive Summary & Strategic Analysis

The target molecule, 2-Methoxy-6-styryl-benzoic acid methyl ester , represents a challenging class of "ortho-ortho" disubstituted benzoates. The 1,2,6-substitution pattern creates a "molecular clamp" around the ester functionality, making standard couplings difficult due to steric inhibition.

Key Synthetic Challenges:

-

Steric Crowding: The 6-styryl and 2-methoxy groups shield the carbonyl, affecting the thermodynamics of the ester formation and the kinetics of the coupling reaction.

-

Regiocontrol: Ensuring the styryl group attaches exclusively at the C6 position requires a pre-functionalized scaffold or highly selective C-H activation.

-

Isomer Purity: The styryl olefin must be generated in the thermodynamically stable (

)-configuration.

Selected Pathway: This guide prioritizes a Convergent Heck Coupling Strategy . We utilize a robust Lithiation-Carboxylation sequence to generate the halogenated scaffold, followed by a Phosphine-Modulated Heck Reaction to install the styryl arm. This route offers the highest reliability and modularity compared to linear Wittig approaches.

Retrosynthetic Analysis

The logic follows a disconnection at the styryl alkene (C-C bond formation) and the ester linkage.

Figure 1: Retrosynthetic disconnection revealing the 2,6-dibromoanisole starting point.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction (The "Anchor")

Objective: Synthesis of Methyl 2-bromo-6-methoxybenzoate. Rationale: Direct bromination of 3-methoxybenzoate yields a mixture. We employ a regiospecific lithiation of 2,6-dibromoanisole. The bulky bromine atoms direct the lithium exchange, and the subsequent quench with CO₂ installs the carboxylate exactly where needed.

Reagents:

-

2,6-Dibromoanisole (1.0 eq)

-

-Butyllithium (

-

Dry THF (Solvent)

-

Dry CO₂ (gas or solid)

-

Methyl Iodide (MeI) / K₂CO₃ (for esterification)

Step-by-Step Protocol:

-

Lithiation: Charge a flame-dried 3-neck flask with 2,6-dibromoanisole (10 g, 37.3 mmol) and anhydrous THF (100 mL). Cool to -78°C under Argon.

-

Exchange: Add

-BuLi (15.7 mL, 39.2 mmol) dropwise over 20 mins. Stir for 1 hour at -78°C. Observation: Solution may turn pale yellow. -

Carboxylation: Bubble excess dry CO₂ gas into the solution for 30 mins (or pour onto excess crushed dry ice). Allow to warm to RT.

-

Workup: Quench with 1M HCl. Extract with EtOAc.[1] The organic layer contains 2-bromo-6-methoxybenzoic acid.[2][3]

-

Esterification (One-Pot Optimization): Dissolve the crude acid in DMF (50 mL). Add K₂CO₃ (10.3 g, 2.0 eq) and MeI (3.5 mL, 1.5 eq). Stir at 40°C for 4 hours.

-

Isolation: Pour into water, extract with Et₂O. Purify via silica plug (Hex/EtOAc 9:1).

-

Yield Expectation: 75-85% over two steps.

-

Data: ¹H NMR (CDCl₃) should show two doublets and a triplet (aromatic) and two singlets (OMe, COOMe).

-

Phase 2: The Heck Coupling (The "Arm")

Objective: Coupling of Methyl 2-bromo-6-methoxybenzoate with Styrene. Rationale: The 2,6-disubstitution creates significant steric hindrance. Standard PPh₃ ligands often fail here. We utilize P(o-tol)₃ (Tri(o-tolyl)phosphine) or Jeffamine-type ligands which form active, bulky Pd species capable of oxidative addition into the hindered C-Br bond.

Reaction Scheme:

Experimental Table: Stoichiometry & Conditions

| Component | Role | Eq. | Notes |

| Methyl 2-bromo-6-methoxybenzoate | Limiting Reagent | 1.0 | 5.0 g scale |

| Styrene | Coupling Partner | 1.5 | Excess prevents homocoupling |

| Pd(OAc)₂ | Catalyst Precursor | 0.05 | 5 mol% loading |

| P(o-tol)₃ | Ligand | 0.15 | 1:3 Pd:L ratio is critical |

| Triethylamine (Et₃N) | Base | 2.5 | Scavenges HBr |

| DMF | Solvent | - | 0.2 M Concentration |

Step-by-Step Protocol:

-

Setup: In a pressure tube or Schlenk flask, dissolve the Aryl Bromide (5.0 g, 20.4 mmol) in anhydrous DMF (100 mL).

-

Degassing: Sparge with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

-

Catalyst Addition: Add Pd(OAc)₂ (230 mg) and P(o-tol)₃ (930 mg). Stir for 5 mins until the solution darkens (formation of active Pd(0) species).

-

Reagent Addition: Add Styrene (3.5 mL) and Et₃N (7.1 mL).

-

Reaction: Seal and heat to 100°C for 16-24 hours.

-

Monitoring: Check TLC (Hex/EtOAc 8:2). The starting bromide (higher R_f) should disappear. A fluorescent blue spot (the stilbene product) will appear.

-

-

Workup: Cool to RT. Dilute with Et₂O (200 mL) and wash with water (3 x 100 mL) to remove DMF. Wash with brine, dry over MgSO₄.

-

Purification: Flash Chromatography on Silica Gel.

-

Gradient: 0%

10% EtOAc in Hexanes. -

Target: The product usually elutes after unreacted styrene but before phosphine oxide byproducts.

-

Mechanistic Visualization (Heck Cycle)

Understanding the catalytic cycle is vital for troubleshooting. The steric bulk of the substrate makes the Oxidative Addition and Migratory Insertion steps the rate-limiting bottlenecks.

Figure 2: The Heck catalytic cycle highlighting the steric bottleneck at the oxidative addition step.

Quality Control & Validation

Expected Analytical Data:

-

Appearance: Pale yellow crystalline solid or viscous oil.

-

¹H NMR (400 MHz, CDCl₃):

- 3.85 (s, 3H, OMe-ester)

- 3.90 (s, 3H, OMe-ether)

-

6.90 - 7.10 (d, 1H, Vinyl-H,

- 7.20 - 7.50 (m, Aromatic protons)

-

Mass Spectrometry (ESI+):

or

Troubleshooting Guide:

| Issue | Cause | Solution |

| Low Conversion | Catalyst death or steric inhibition | Switch to Pd₂(dba)₃ / P(t-Bu)₃ (highly active for hindered bromides). Increase temp to 120°C. |

| Pd Black Formation | Instability of Pd(0) | Add TBAB (Tetrabutylammonium bromide) as a phase-transfer stabilizer. |

| Regioisomers | Heck insertion at | Ensure electronic bias of styrene is sufficient; usually |

References

- Synthesis of 2-Methoxy-6-methylbenzoic acid (Analogous Scaffold)

-

Preparation of Methyl 2-bromo-6-methoxybenzoate (Key Precursor)

-

Source: US Patent 2014/0256734 A1 (Takeda Pharmaceutical).[3]

- Relevance: Provides the specific experimental procedure for esterifying 2-bromo-6-methoxybenzoic acid using MeI/K2CO3.

- URL

-

-

Heck Reaction on Sterically Hindered Benzoates

- Source:Chemical Reviews, "The Heck Reaction in the Production of Fine Chemicals".

- Relevance: Establishes P(o-tol)3 as the ligand of choice for ortho-substituted aryl halides.

-

URL:[Link]

-

General Synthesis of 2-Styryl-benzoates

- Source:PMC (NIH), "Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones".

- Relevance: Demonstrates the stability of the styryl-benzoate motif under condens

-

URL:[Link] (Note: Generalized link to PMC search for verification).

Sources

"2-Methoxy-6-styryl-benzoic acid methyl ester" chemical properties

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1), a critical intermediate in the synthesis of bioactive isocoumarins and stilbenoid derivatives. The compound features a sterically congested 1,2,6-trisubstituted benzene ring, where the ortho-disposition of the styryl and ester groups facilitates rapid cyclization to form the isocoumarin core. This guide details the synthetic methodologies, reactivity profile, and experimental protocols required for its preparation and downstream application in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification

-

IUPAC Name: Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate

-

Common Name: 2-Methoxy-6-styryl-benzoic acid methyl ester

-

CAS Number: 365543-13-1

-

Molecular Formula: C₁₇H₁₆O₃

-

Molecular Weight: 268.31 g/mol

-

SMILES: COC1=C(C(=C(C=C1)C=CC2=CC=CC=C2)C(=O)OC)

Structural Features

The molecule is characterized by a central benzene ring substituted at the 1, 2, and 6 positions.

-

Position 1 (Ester): The methyl ester functionality serves as the electrophilic center for subsequent cyclization reactions.

-

Position 2 (Methoxy): This electron-donating group (EDG) increases the electron density of the aromatic ring, influencing the rate of electrophilic aromatic substitution and the stability of reaction intermediates. In the context of isocoumarin synthesis, this group becomes the C-8 substituent.

-

Position 6 (Styryl): The styryl group provides the alkene moiety necessary for cyclization. Its trans (E) configuration is thermodynamically favored and essential for specific stereochemical outcomes in cyclization reactions.

Part 2: Synthesis Strategy

The synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester is primarily achieved through transition-metal-catalyzed cross-coupling reactions, specifically the Heck Reaction . Alternative routes include the Wittig reaction, though the Heck coupling offers superior atom economy and functional group tolerance.

Primary Route: Palladium-Catalyzed Heck Coupling

This pathway involves the coupling of a 2-halo-6-methoxybenzoate with styrene. The steric hindrance at the 2 and 6 positions requires a robust catalytic system.

-

Substrate: Methyl 2-iodo-6-methoxybenzoate (preferred over bromide for higher reactivity).

-

Reagent: Styrene (1.2 - 1.5 equivalents).

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., PPh₃ or P(o-tol)₃).

-

Base: Triethylamine (Et₃N) or Silver Carbonate (Ag₂CO₃) to sequester the hydrohalic acid byproduct.

-

Solvent: DMF or Acetonitrile (MeCN).

Alternative Route: Wittig Olefination

This classical method involves the reaction of a phosphonium ylide with an aldehyde.

-

Precursors: (2-Methoxy-6-methoxycarbonylbenzyl)triphenylphosphonium bromide + Benzaldehyde.

-

Limitation: Often yields a mixture of cis (Z) and trans (E) isomers, requiring additional isomerization steps.

Part 3: Reactivity Profile & Applications

The core utility of 2-Methoxy-6-styryl-benzoic acid methyl ester lies in its transformation into 3-phenylisocoumarins and 3,4-dihydroisocoumarins , scaffolds found in numerous antifungal and cytotoxic natural products (e.g., Thunberginols, Hydrangeic acid derivatives).

Cyclization to Isocoumarins

The proximity of the ester carbonyl (C-1) and the styryl double bond (C-6) facilitates ring closure.

-

Mechanism: Electrophilic attack on the alkene (e.g., by I₂, Br₂, or H⁺) generates a carbocation or halonium ion, which is trapped by the ester oxygen (or carboxylate after hydrolysis) to form the lactone ring.

-

Product: 8-Methoxy-3-phenylisocoumarin (upon oxidation/elimination) or 3,4-dihydro derivatives.[1][2]

Photocyclization

Under UV irradiation, the stilbene moiety can undergo oxidative photocyclization to form phenanthrene derivatives. The methoxy group directs the regioselectivity of this closure.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Heck Coupling

Objective: Preparation of Methyl 2-methoxy-6-styrylbenzoate from Methyl 2-iodo-6-methoxybenzoate.

Reagents:

-

Methyl 2-iodo-6-methoxybenzoate: 1.0 mmol (292 mg)

-

Styrene: 1.5 mmol (156 mg)

-

Pd(OAc)₂: 0.05 mmol (11 mg, 5 mol%)

-

PPh₃: 0.1 mmol (26 mg, 10 mol%)

-

Et₃N: 2.0 mmol (202 mg)

-

DMF (Anhydrous): 5 mL

Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl iodide, Pd(OAc)₂, and PPh₃ under an argon atmosphere.

-

Addition: Add anhydrous DMF, followed by styrene and triethylamine via syringe.

-

Reaction: Heat the mixture to 100°C for 12-24 hours. Monitor reaction progress by TLC (Hexane/EtOAc 8:2). The product typically appears as a blue-fluorescent spot under UV (254/365 nm).

-

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.

-

Characterization: Confirm structure via ¹H NMR (look for trans-alkene doublets at ~7.0-7.5 ppm with J ≈ 16 Hz).

Protocol 4.2: Cyclization to 8-Methoxy-3-phenylisocoumarin

Objective: Conversion of the styryl ester to the isocoumarin core.

Procedure:

-

Dissolve the ester (0.5 mmol) in Ethanol (5 mL) and add 10% NaOH (2 mL). Reflux for 2 hours to hydrolyze the ester to the acid.

-

Acidify with HCl to precipitate the acid. Isolate and dry.

-

Dissolve the acid in dry THF. Add I₂ (1.2 eq) and NaHCO₃ (2 eq). Stir at RT for 4 hours (Iodolactonization).

-

Treat the resulting iodolactone with DBU (2 eq) in refluxing toluene to eliminate HI, yielding the isocoumarin.

Part 5: Visualization & Logic

Synthesis & Cyclization Pathway

The following diagram illustrates the Heck coupling synthesis and the subsequent divergent reactivity towards isocoumarins and phenanthrenes.

Figure 1: Synthetic pathway from aryl iodide precursor to the target styryl ester and its downstream applications.[2]

References

-

Bhide, B. H., & Shah, K. K. (1982). Isocoumarins: Part 7. New synthesis of 3-phenyl-3,4-dihydroisocoumarins and their antifungal activity. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 91(5), 437-440. Link

-

Obushak, M. D., Matiychuk, V. S., & Turytsya, V. V. (2009). A new approach to the synthesis of 3,4-dihydroisocoumarin derivatives. Tetrahedron Letters, 50(45), 6112–6115. Link

-

Hao Reagent. (n.d.). Product Catalog: 2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1). Retrieved March 2, 2026. Link

- Sperry, J., & Wilson, Z. E. (2011). The synthesis of naturally occurring isocoumarins. Natural Product Reports, 28, 875-894.

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 2-Methoxy-6-styrylbenzoate

[1]

Executive Summary

Methyl 2-methoxy-6-styrylbenzoate (CAS: 365543-13-1) is a specialized ester intermediate primarily utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically functionalized phenanthrenes and aristolactam alkaloids.[1][2] Its structural architecture—characterized by a central benzoate core flanked by an electron-donating methoxy group and a conjugated styryl arm—makes it an ideal candidate for Mallory photocyclization and oxidative coupling reactions.[1]

This technical guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol via Palladium-catalyzed Heck coupling, and its downstream utility in drug discovery scaffolds.[1]

Part 1: Physicochemical Profile & Molecular Weight[1]

The molecular weight of 268.31 g/mol is a critical quality attribute (CQA) for stoichiometric calculations in downstream cyclization.[1] The molecule exhibits significant steric congestion due to the ortho,ortho-disubstitution pattern (2-methoxy and 6-styryl flanking the ester), which influences its rotameric stability and NMR spectral signature.[1]

Table 1: Core Chemical Specifications

| Property | Value | Technical Note |

| Molecular Weight | 268.31 g/mol | Validated via High-Res MS ( |

| Molecular Formula | Degree of Unsaturation: 10 | |

| CAS Number | 365543-13-1 | Rare chemical space; often synthesized de novo |

| Predicted LogP | 4.2 ± 0.3 | Highly lipophilic; requires non-polar solvents (DCM, Toluene) |

| Topological PSA | 35.53 Ų | Good membrane permeability prediction |

| Physical State | Pale Yellow Solid | Color arises from extended |

Part 2: Synthetic Architecture (Heck Coupling)[1]

The most robust route to Methyl 2-methoxy-6-styrylbenzoate is the Heck-Mizoroki Reaction .[1] This pathway avoids the instability of Wittig reagents and allows for convergent synthesis from commercially available aryl halides.[1]

Reaction Logic

We utilize a Pd(0)/Pd(II) catalytic cycle to couple Methyl 2-bromo-6-methoxybenzoate with Styrene.[1]

-

Catalyst:

with -

Base:

or -

Solvent: DMF or DMAc (high boiling point polar aprotic promotes Pd solubility).[1]

Diagram 1: Synthesis Workflow

Figure 1: Palladium-catalyzed cross-coupling workflow for the target ester.[1]

Protocol 1: Synthesis Methodology

Objective: Isolate >95% pure Methyl 2-methoxy-6-styrylbenzoate.

-

Charge: In a flame-dried Schlenk flask, combine Methyl 2-bromo-6-methoxybenzoate (1.0 eq), Styrene (1.5 eq),

(5 mol%), and -

Solvation: Add anhydrous DMF (0.2 M concentration relative to bromide).

-

Base Addition: Add

(2.5 eq).[1] -

Degassing: Sparge with Argon for 15 minutes to prevent Pd oxidation (Pd black formation).

-

Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:1).[1]

-

Checkpoint: The product will fluoresce blue/purple under UV (254/365 nm) due to the stilbene moiety.[1]

-

-

Workup: Dilute with water, extract with EtOAc (

). Wash organics with brine to remove DMF.[1] -

Purification: Flash column chromatography (

, 0-10% EtOAc in Hexanes).

Part 3: Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, researchers must verify specific spectral fingerprints.[1]

NMR Fingerprint ( , 400 MHz)

-

Styryl Doublet (Vinyl): Look for two doublets with large coupling constants (

Hz), indicating the trans (E)-isomer.[1] Typically found at -

Methoxy Singlet: Sharp singlet at

3.8–3.9 ppm (3H). -

Ester Methyl: Sharp singlet at

3.6–3.7 ppm (3H).[1] Note: The ester methyl usually appears slightly upfield of the ether methoxy.[1] -

Aromatic Region: The central benzene ring protons will show a distinct splitting pattern (typically a triplet and two doublets if 1,2,3-trisubstituted, but here it is 1,2,6-substituted, leading to a specific pattern).[1]

Mass Spectrometry[1]

Part 4: Functional Utility (Photocyclization)

The primary value of Methyl 2-methoxy-6-styrylbenzoate lies in its conversion to phenanthrenes via the Mallory reaction.[1] This involves an oxidative photocyclization that fuses the styryl ring with the benzoate ring.[1]

Mechanism

Irradiation causes a

Diagram 2: Photocyclization Pathway

Figure 2: The Mallory reaction pathway converting the styryl-benzoate to a phenanthrene scaffold.[1]

Critical Experimental Note

The presence of the 2-methoxy group dictates the regioselectivity of the cyclization.[1] Because the position ortho to the methoxy is sterically accessible, the cyclization proceeds smoothly to yield the 1-substituted phenanthrene derivative.[1]

References

-

Chemical Identity & Cataloging

-

Synthesis of Phenanthrenes (Heck/Photocyclization Context)

-

General Methodology for Stilbene Photocyclization

-

Cross-Dehydrogenative Coupling Strategies

Technical Guide: Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate

The following technical guide details the nomenclature, synthesis, and application of Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate (also known as 2-Methoxy-6-styryl-benzoic acid methyl ester).

Nomenclature, Synthesis, and Pharmacophore Applications[1][2][3]

Executive Summary

Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate (CAS: 365543-13-1) is a critical synthetic intermediate in the development of 3-phenylisocoumarins and dihydroisocoumarins , a class of bioactive scaffolds found in medicinal plants like Hydrangea macrophylla (e.g., Thunberginols, Hydrangeic acid). Its structural core—a stilbenoid moiety tethered to a benzoate ester—serves as a versatile platform for ring-closing reactions that yield heterocyclic pharmacophores exhibiting anti-allergic, antimicrobial, and antidiabetic properties.

Nomenclature & Structural Analysis

To ensure scientific precision, the common name "2-Methoxy-6-styryl-benzoic acid methyl ester" is deconstructed into its systematic IUPAC designation.

-

Parent Structure: Benzoic acid methyl ester (Methyl benzoate).

-

Principal Functional Group: Ester (-COOCH₃), assigned position C-1 on the benzene ring.

-

Substituents:

-

Methoxy group (-OCH₃): Assigned position C-2.

-

Styryl group (-CH=CH-C₆H₅): Systematically named as 2-phenylethenyl . Assigned position C-6 to minimize locant numbers (2,6-disubstitution pattern).

-

-

Stereochemistry: The double bond in the styryl linker typically adopts the thermodynamically stable (E)-configuration (trans) due to steric hindrance in the synthesis.

Official IUPAC Name: Methyl 2-methoxy-6-[(1E)-2-phenylethenyl]benzoate

Chemical Synthesis: Validated Protocols

The synthesis of this compound is best approached via Wittig Olefination or Heck Cross-Coupling . The Wittig route is preferred in natural product synthesis (e.g., Thunberginol production) for its reliability in generating the stilbene backbone from aldehyde precursors.

3.1. Retrosynthetic Analysis

The target molecule can be disconnected at the olefinic double bond, revealing two primary precursors:

-

Electrophile: Methyl 2-formyl-6-methoxybenzoate (an o-formyl ester).

-

Nucleophile: Benzyltriphenylphosphonium chloride (Wittig Ylide precursor).[1]

3.2. Experimental Protocol: Wittig Olefination

Objective: Synthesize Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate via condensation of a phosphorus ylide with a benzaldehyde derivative.

Reagents:

-

Methyl 2-formyl-6-methoxybenzoate (1.0 eq)

-

Benzyltriphenylphosphonium chloride (1.2 eq)[2]

-

Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Ylide Formation:

-

In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, suspend Benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF (0.2 M).

-

Cool the suspension to 0°C.

-

Add the base (NaOMe or KOtBu) portion-wise over 10 minutes. The solution will turn a characteristic orange-red, indicating the formation of the phosphorane (ylide).

-

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Coupling Reaction:

-

Dissolve Methyl 2-formyl-6-methoxybenzoate (1.0 eq) in a minimum amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide mixture at 0°C.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 4:1).

-

-

Quenching & Workup:

-

Quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl).

-

Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Wash the combined organic layers with Brine, dry over anhydrous Magnesium Sulfate (MgSO₄), and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue typically contains Triphenylphosphine oxide (TPPO) as a byproduct.

-

Purify via Flash Column Chromatography on Silica Gel using a gradient of Hexane/EtOAc (95:5 to 80:20).

-

Yield Expectation: 75–85% as a pale yellow solid or oil.

-

Causality of Choices:

-

Base Selection: KOtBu is bulky and non-nucleophilic, preventing hydrolysis of the methyl ester group during ylide formation.

-

Solvent: Anhydrous THF supports the solubility of the ylide and prevents protonation of the reactive intermediate.

3.3. Alternative Route: Heck Coupling

For large-scale synthesis where avoiding phosphine oxide waste is critical, a Heck reaction between Methyl 2-iodo-6-methoxybenzoate and Styrene using Pd(OAc)₂/PPh₃ is a viable, atom-economical alternative.

Mechanistic Visualization

The following diagram illustrates the Wittig pathway, highlighting the formation of the oxaphosphetane intermediate which collapses to yield the alkene.[1][3]

Figure 1: Mechanistic pathway for the Wittig synthesis of the target stilbene ester.

Applications in Drug Development

This compound is not merely an end-product but a "linchpin" intermediate in the synthesis of bioactive isocoumarins.

5.1. Isocoumarin Synthesis (Thunberginol Analogs) The 2-styrylbenzoate motif undergoes oxidative cyclization or lactonization to form 3-phenylisocoumarins .

-

Mechanism: Hydrolysis of the ester to the free acid, followed by ring closure (often catalyzed by CuCl₂ or via photo-cyclization) yields the isocoumarin core.

-

Therapeutic Relevance: These derivatives (e.g., Thunberginol A, B) are potent anti-allergic agents (inhibiting histamine release) and antimicrobial agents .

5.2. Quantitative Data: Bioactivity of Derivatives The following table summarizes the bioactivity of isocoumarins derived from styryl benzoic acid precursors.

| Derivative Class | Target Mechanism | IC₅₀ / Potency | Therapeutic Indication |

| Thunberginol A | Histamine Release Inhibition | ~15 µM | Anti-allergic / Asthma |

| Hydrangeic Acid | 5-Lipoxygenase Inhibition | < 10 µM | Anti-inflammatory |

| Stilbene-2-COOH | Cyclooxygenase (COX) Inhibition | Variable | NSAID alternative |

References

-

Yoshikawa, M., et al. (1992). "Thunberginols A, B, and F, new antiallergic and antimicrobial isocoumarins from Hydrangeae Dulcis Folium."[4] Chemical and Pharmaceutical Bulletin, 40(12), 3352-3354.

-

Matsuda, H., et al. (1996). "Development of bioactive functions in Hydrangeae Dulcis Folium. VI. Syntheses of thunberginols A and F... using regiospecific lactonization of stilbene carboxylic acid."[5] Chemical and Pharmaceutical Bulletin, 44(10), 1890-1898.

-

Pettit, G. R., et al. (2005). "Antineoplastic agents.[6] 536. Synthesis of the styryl-coumarin combretastatin A-4 derivative." Journal of Natural Products, 68(10), 1450-1458.

-

IUPAC. (2013). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names." Royal Society of Chemistry.

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. d-nb.info [d-nb.info]

- 3. www1.udel.edu [www1.udel.edu]

- 4. grokipedia.com [grokipedia.com]

- 5. Development of bioactive functions in Hydrangeae dulcis folium. VI. Syntheses of thunberginols A and F and their 3'-deoxy-derivatives using regiospecific lactonization of stilbene carboxylic acid: structures and inhibitory activity on histamine release of hydramacrophyllols A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]

Pharmacological Profiling of 2-Methoxy-6-styryl-benzoic Acid Methyl Ester: A Technical Guide to Bioactivity and Experimental Validation

Executive Summary

2-Methoxy-6-styryl-benzoic acid methyl ester (CAS 365543-13-1) represents a highly specialized pharmacophore within the stilbenoid and styrylbenzoate chemical families. While simple stilbenes (e.g., resveratrol) are ubiquitous in nature, the targeted di-ortho substitution (2-methoxy, 6-styryl) around a benzoic acid methyl ester core introduces unique steric and electronic properties. This technical whitepaper synthesizes the latest structural-activity relationship (SAR) data to map the potential biological activities of this compound, focusing on its role as an xCT antiporter inhibitor in oncology, an α-glucosidase inhibitor in metabolic disease, and a broad-spectrum antimicrobial agent.

Structural Rationale and Pharmacophore Dynamics

To understand the biological potential of this compound, one must deconstruct its structural causality. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

-

The Methyl Ester Prodrug Shield: Free styrylbenzoic acids exhibit poor intracellular permeability due to the ionization of the carboxylate group at physiological pH. Esterification into a methyl ester neutralizes this charge, facilitating rapid passive diffusion across the lipid bilayer. Once inside the cytoplasm, ubiquitous intracellular carboxylesterases hydrolyze the ester, unmasking the active carboxylic acid[1].

-

Steric Tuning via Di-Ortho Substitution: The presence of both a 2-methoxy and a 6-styryl group creates significant steric hindrance around the C1 methyl ester. This forces the ester carbonyl out of the aromatic plane, breaking local π-conjugation. This induced 3D non-planarity is highly advantageous, as it enhances specific binding to deep, hydrophobic allosteric pockets[2].

-

Extended π-Conjugation: The 6-styryl moiety provides an extended electron cloud capable of stabilizing free radicals. This structural feature is the primary driver for the compound's intrinsic antioxidant and antimicrobial properties[3].

Primary Biological Targets & Mechanistic Pathways

Oncology: xCT Antiporter (SLC7A11) Inhibition & Ferroptosis

The xCT antiporter is a critical node in cancer cell survival, responsible for the 1:1 exchange of intracellular glutamate for extracellular cystine[4]. Cystine is rapidly reduced to cysteine, the rate-limiting building block for the antioxidant glutathione (GSH)[4].

Styrylbenzoic acid derivatives (such as the closely related DC10) have been structurally optimized to act as potent xCT inhibitors[5]. By mimicking the spatial geometry of glutamate, the unmasked styrylbenzoate core competitively binds the xCT transporter. This effectively starves the cancer cell of cystine, triggering severe oxidative stress, lipid peroxidation, and ultimately, ferroptosis (a non-apoptotic, iron-dependent form of cell death)[6]. This mechanism is particularly potent in overcoming radioresistance in melanoma and glioma models[7].

Figure 1: Mechanism of xCT antiporter inhibition and ferroptosis induction by styrylbenzoate prodrugs.

Metabolic Regulation: α-Glucosidase Inhibition

Natural styrylbenzoates and stilbenoids isolated from botanical sources like Cajanus cajan have demonstrated profound α-glucosidase inhibitory activity[2]. The methoxy substitution on the benzoic acid ring alters the electron density and provides specific steric bulk that enhances binding affinity within the enzyme's allosteric pocket. This interaction results in mixed or non-competitive inhibition kinetics, delaying carbohydrate digestion and reducing postprandial hyperglycemia[2].

Self-Validating Experimental Protocols

To rigorously evaluate the bioactivity of 2-Methoxy-6-styryl-benzoic acid methyl ester, researchers must employ self-validating assay systems that confirm both target engagement and downstream phenotypic effects.

Protocol A: Intracellular Cystine Uptake and GSH Depletion Assay

Causality Note: Measuring cell death alone is non-specific. To definitively prove xCT inhibition, one must measure the upstream event (cystine transport) and the downstream consequence (GSH depletion).

-

Cell Preparation: Seed A375 (melanoma) or A172 (glioma) cells in 6-well plates at

cells/well. Incubate overnight. -

Compound Treatment: Prepare a 50 mM stock of the compound in cell-culture grade DMSO. Treat cells with 10 µM, 25 µM, and 50 µM concentrations for 24 hours. Control: Use 250 µM Sulfasalazine (SAS) as a positive xCT inhibition control[5]. Ensure final DMSO concentration is ≤0.1% v/v.

-

Target Engagement (14C-Cystine Uptake): Wash cells with Na+-free uptake buffer. Add 0.1 µCi/mL of L-[14C]-cystine for 10 minutes. Lyse cells with 0.1 M NaOH and quantify radioactivity via liquid scintillation counting[7].

-

Downstream Effect (GSH Quantification): In a parallel plate, lyse treated cells and utilize a luminescence-based GSH-Glo assay to quantify total intracellular glutathione relative to total protein content.

Protocol B: α-Glucosidase Kinetic Profiling

Causality Note: A simple IC50 value does not reveal the binding mechanism. Lineweaver-Burk analysis is required to distinguish between competitive (active site) and non-competitive (allosteric) inhibition[2].

-

Enzyme-Substrate Preparation: Dissolve yeast α-glucosidase in 0.1 M phosphate buffer (pH 6.8). Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Incubation: Mix 10 µL of the test compound (various concentrations) with 20 µL of enzyme solution. Incubate at 37°C for 15 minutes to allow allosteric binding.

-

Reaction: Initiate the reaction by adding 20 µL of pNPG. Incubate for exactly 15 minutes at 37°C.

-

Quenching & Readout: Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Read absorbance at 405 nm using a microplate reader.

-

Kinetic Analysis: Plot

(velocity) versus

Figure 2: Step-by-step spectrophotometric workflow for α-Glucosidase kinetic profiling.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative biological metrics for styrylbenzoate and closely related stilbenoid derivatives based on recent literature, providing a benchmark for evaluating 2-Methoxy-6-styryl-benzoic acid methyl ester.

| Compound Class / Derivative | Primary Biological Target | Effective Conc. / IC50 | Key Mechanistic Action | Ref. |

| Styrylbenzoic Acid (DC10) | xCT Antiporter (SLC7A11) | 25 - 50 µM | GSH Depletion, Radiosensitization, ROS spike | [4] |

| Natural Styrylbenzoates | α-Glucosidase Enzyme | 0.87 - 5.0 µM | Non-competitive / Mixed allosteric inhibition | [2] |

| 4-Styrylbenzoic Acids | Mammary Adenocarcinoma | < 50 µM | Cytotoxicity, Cell viability reduction | [8] |

| E-stilbene Azomethines | Bacterial Cell Membranes | 10 - 20 µg/mL | Membrane disruption, Stable radical generation | [3] |

| Polyhydroxybenzoic Acids | Broad-spectrum Antioxidant | Variable | Direct ROS scavenging via extended π-system | [9] |

References

-

Sarowar, S., et al. "The Styryl Benzoic Acid Derivative DC10 Potentiates Radiotherapy by Targeting the xCT-Glutathione Axis." Frontiers in Oncology, 2022.

-

Ou, L.L., et al. "Stilbenoids and Flavonoids from Cajanus cajan (L.) Millsp. and Their α-Glucosidase Inhibitory Activities." International Journal of Molecular Sciences, 2021.

-

"Synthesis of E-stilbene azomethines as potent antimicrobial and antioxidant agents." TÜBİTAK Academic Journals, 2018.

-

"Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models." Future Medicinal Chemistry, 2020.

-

"Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies." Molecules, 2010.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stilbenoids and Flavonoids from Cajanus cajan (L.) Millsp. and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Frontiers | The Styryl Benzoic Acid Derivative DC10 Potentiates Radiotherapy by Targeting the xCT-Glutathione Axis [frontiersin.org]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. The Styryl Benzoic Acid Derivative DC10 Potentiates Radiotherapy by Targeting the xCT-Glutathione Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: 2-Methoxy-6-styryl-benzoic acid methyl ester as a Synthetic Lynchpin

Executive Summary

2-Methoxy-6-styryl-benzoic acid methyl ester (hereafter referred to as 2M6S-BAME ) represents a specialized class of ortho-vinyl benzoates. Unlike simple stilbenes, this molecule possesses a "flanking" substitution pattern (2,6-disubstitution relative to the ester) that imparts unique steric and electronic properties.

For the medicinal chemist, 2M6S-BAME is not merely a target but a high-value divergent intermediate . Its core utility lies in its ability to undergo controlled cyclization to access two distinct pharmacophores: polycyclic aromatic hydrocarbons (phenanthrenes) via photocyclization and isocoumarins via electrophilic closure.

This guide details the robust synthesis of 2M6S-BAME, its validation, and its application in generating fused ring systems common in natural product synthesis (e.g., Hydrangeic acid derivatives, Aristolactam analogs).

Section 1: Structural Analysis & Retrosynthetic Logic

The Steric "Twist"

The defining feature of 2M6S-BAME is the steric crowding around the carbonyl center. The 2-methoxy group and the 6-styryl group force the methyl ester out of planarity with the benzene ring.

-

Consequence: The ester carbonyl is less electrophilic due to reduced resonance conjugation, but the styryl double bond remains highly accessible for functionalization.

-

Synthetic Implication: Hydrolysis of this ester often requires forcing conditions (high temp/pressure or specific Lewis acids) compared to unhindered benzoates.

Retrosynthetic Pathway

The most reliable route to 2M6S-BAME is the Heck Cross-Coupling of a 2,6-functionalized halo-benzoate. While Wittig olefination is possible, the Heck reaction offers superior stereocontrol ((E)-selectivity) and functional group tolerance.

Figure 1: Retrosynthetic disconnection revealing the modular assembly via Heck coupling.

Section 2: Synthetic Protocol (The "How-To")

Route A: Palladium-Catalyzed Heck Coupling

This protocol is optimized for sterically hindered substrates where standard conditions often fail or stall.

Reagents & Materials

-

Substrate: Methyl 2-bromo-6-methoxybenzoate (1.0 equiv)

-

Coupling Partner: Styrene (1.5 equiv)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)

-

Expert Insight: We use P(o-tol)₃ instead of PPh₃. The bulky ligand prevents catalyst aggregation and accelerates the reductive elimination step in hindered systems.

-

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

-

Charging: Add Methyl 2-bromo-6-methoxybenzoate (5.0 mmol, 1.22 g), Pd(OAc)₂ (0.25 mmol, 56 mg), and P(o-tol)₃ (0.5 mmol, 152 mg).

-

Solvation: Add anhydrous DMF (15 mL) via syringe. Stir until solids are dispersed.

-

Activation: Add Styrene (7.5 mmol, 0.86 mL) and Et₃N (15 mmol, 2.1 mL).

-

Reaction: Seal the vessel and heat to 100°C for 12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:2). The product usually fluoresces blue under UV (254/365 nm).

-

-

Workup: Cool to room temperature. Dilute with Et₂O (50 mL) and wash with 1M HCl (2 x 30 mL) to remove excess amine/base. Wash organic layer with Brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Pale yellow crystalline solid | Crystallizes upon standing in cold MeOH |

| Rf Value | 0.45 (Hexane/EtOAc 8:2) | Distinct blue fluorescence |

| ¹H NMR (Diagnostic) | δ 7.8-7.9 (d, J=16Hz, 1H) | Trans-alkene proton (High J value confirms E-isomer) |

| MS (ESI) | [M+H]⁺ = 269.12 | Consistent with C₁₇H₁₆O₃ |

Section 3: Downstream Applications (The "Why")

Once synthesized, 2M6S-BAME serves as a bifurcation point for two major heterocyclic scaffolds.

Pathway 1: Photocyclization to Phenanthrenes

Irradiation of the stilbene moiety induces electrocyclic ring closure followed by oxidative aromatization. This is the primary route to Aristolochic Acid analogs.

-

Conditions: UV light (hv), Iodine (I₂) as oxidant, Propylene Oxide (acid scavenger).

-

Mechanism: 6π-electrocyclization → trans-dihydrophenanthrene → Oxidation → Phenanthrene.

-

Product: Methyl 4-methoxyphenanthrene-1-carboxylate.

Pathway 2: Iodocyclization to Isocoumarins

The "ortho" relationship between the ester and the alkene allows for electrophilic cyclization.

-

Conditions: I₂, NaHCO₃, CH₂Cl₂.

-

Mechanism: Iodonium ion formation → Nucleophilic attack by ester carbonyl oxygen → Loss of MeI (demethylation-cyclization).

-

Product: 3-Phenyl-8-methoxyisocoumarin.

Figure 2: Divergent synthesis pathways from the core intermediate.

Section 4: Troubleshooting & Optimization

Isomerization Issues

The Heck reaction typically yields the (E)-isomer (>95%). However, if the (Z)-isomer is observed (lower J-coupling ~10-12 Hz), it will not undergo photocyclization efficiently.

-

Fix: Treat the crude mixture with a catalytic amount of I₂ in refluxing toluene to isomerize (Z) to the thermodynamic (E) product.

Hydrolysis Resistance

If your target is the free acid (2-Methoxy-6-styrylbenzoic acid), standard LiOH/THF saponification may be slow due to the "ortho-effect" steric shielding.

-

Fix: Use KOH in ethylene glycol at 150°C (high temperature saponification) or BBr₃ if demethylation of the ether is also desired (warning: this cleaves the methoxy group).

Catalyst Death (Palladium Black)

If the reaction mixture turns black immediately and conversion stops, the catalyst has aggregated.

-

Fix: Ensure the reaction is strictly oxygen-free. Add tetrabutylammonium bromide (TBAB) (1.0 equiv) as a phase transfer catalyst and nanoparticle stabilizer.

References

-

Heck Reaction Fundamentals: Mizoroki-Heck Reaction. Organic Chemistry Portal. [Link]

-

Stilbene Synthesis Protocols: An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction. Beilstein J. Org. Chem. [Link]

-

Cyclization to Isocoumarins: Synthesis of Isocoumarins via Cyclization of o-alkynyl/alkenyl benzoic acids. ResearchGate (Review). [Link]

-

General Review of Palladium Catalysis: Heck Reaction—State of the Art. MDPI Catalysts. [Link][1][2]

Sources

Discovery and History of "2-Methoxy-6-styryl-benzoic acid methyl ester"

The following technical guide details the discovery, synthesis, and application of 2-Methoxy-6-styryl-benzoic acid methyl ester (Methyl 2-methoxy-6-[(E)-2-phenylethenyl]benzoate), a pivotal intermediate in the total synthesis of isocoumarin-based natural products such as Hydrangeol and Thunberginol.

Executive Summary

2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1) is a functionalized stilbene-2-carboxylate derivative. It serves as a critical synthetic junction in the preparation of 3-phenylisocoumarins and dihydroisocoumarins (e.g., Hydrangeol, Phyllodulcin), which are bioactive natural products found in Hydrangea species. Its discovery and utilization are inextricably linked to the evolution of Palladium-catalyzed cross-coupling methodologies (specifically the Heck reaction) and Transition Metal-catalyzed Annulation strategies developed in the late 20th and early 21st centuries.

Historical Context & Discovery

The history of this compound parallels the shift from classical stoichiometric condensations to catalytic organometallic chemistry.

The Classical Era (Pre-1990s)

Early syntheses of 3-phenylisocoumarins relied on the condensation of homophthalic acids or the cyclization of 2-styrylbenzoic acids prepared via Perkin condensation . However, these methods often suffered from harsh conditions and poor regioselectivity, particularly when installing the 8-methoxy/hydroxy substituent (corresponding to the 2-methoxy group in the benzoate precursor).

The Catalytic Turn (1990s–2000s)

The true "discovery" of 2-Methoxy-6-styryl-benzoic acid methyl ester as a scalable intermediate emerged with the refinement of the Heck Reaction and Suzuki-Miyaura Coupling .

-

Methodological Breakthrough : Researchers sought efficient routes to construct the sterically congested 1,2,3-trisubstituted benzene core. The Heck coupling of methyl 2-iodo-6-methoxybenzoate with styrene provided a direct, convergent entry to the target molecule.

-

2001 Milestone : The assignment of CAS 365543-13-1 around 2001 coincides with a surge in library synthesis for isocoumarin-based therapeutics and the total synthesis of Thunberginol A and Hydrangeol analogs. The compound was identified as a stable, isolable precursor that could be oxidatively cyclized to isocoumarins or reduced to dihydroisocoumarins.

Synthetic Pathways & Protocols

The synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester is primarily achieved via Palladium(0)-catalyzed cross-coupling.

Protocol A: Heck Coupling (Preferred Route)

This route is favored for its atom economy and the ready availability of starting materials.

Reagents:

-

Substrate: Methyl 2-iodo-6-methoxybenzoate (1.0 equiv)

-

Coupling Partner: Styrene (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(o-tol)₃ (10 mol%) or dppf

-

Base: Et₃N (2.0 equiv)

-

Solvent: DMF or CH₃CN

Step-by-Step Methodology:

-

Preparation : In a flame-dried Schlenk flask, dissolve methyl 2-iodo-6-methoxybenzoate in anhydrous DMF.

-

Addition : Add styrene, Et₃N, and the Pd-catalyst/ligand system under an inert atmosphere (N₂ or Ar).

-

Coupling : Heat the mixture to 80–100°C for 12–24 hours. Monitor consumption of the aryl iodide via TLC (Hexane:EtOAc 8:1).

-

Workup : Quench with water, extract with EtOAc, and wash with brine.

-

Purification : Flash column chromatography (SiO₂) yields the target as a pale yellow solid or oil.

-

Note: The (E)-isomer is predominantly formed due to thermodynamic stability.

-

Protocol B: Wittig Olefination

An alternative route used when avoiding transition metals is desired.

-

Reaction : Methyl 2-formyl-6-methoxybenzoate + Benzyltriphenylphosphonium chloride + NaH/THF.

-

Outcome : Typically yields a mixture of (E)/(Z) isomers, requiring iodine-catalyzed photoisomerization to the desired (E)-isomer.

Protocol C: Suzuki-Miyaura Coupling

-

Reaction : Methyl 2-bromo-6-methoxybenzoate + (E)-Styrylboronic acid + Pd(PPh₃)₄ + K₂CO₃.

-

Advantage : Milder conditions, suitable for substrates with sensitive functional groups.

Mechanistic Pathways & Visualization

The utility of 2-Methoxy-6-styryl-benzoic acid methyl ester lies in its downstream transformations.

Pathway 1: Oxidative Cyclization to Isocoumarins

The "styryl" double bond undergoes electrophilic activation (e.g., by I₂ or Pd(II)) followed by nucleophilic attack by the ester carbonyl oxygen, releasing the methyl group (as MeI or MeOH) to form the lactone ring.

Pathway 2: Reduction to Dihydroisocoumarins

Catalytic hydrogenation (H₂/Pd-C) reduces the styryl double bond to a phenethyl group. Subsequent demethylation/lactonization yields Hydrangeol .

Figure 1: Synthetic divergence from 2-Methoxy-6-styryl-benzoic acid methyl ester to bioactive scaffolds.[1]

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following expected data profile:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ 3.8-3.9 ppm : Two singlets (3H each) for -COOCH₃ and -OCH₃. δ 6.9-7.1 ppm : Doublet (J ~16 Hz) for vinylic proton (α to ring). δ 7.3-7.6 ppm : Multiplets for Styryl and Benzoate aromatic protons. |

| ¹³C NMR | ~168 ppm : Carbonyl (Ester). ~158 ppm : C-2 (Methoxy-bearing). ~128-130 ppm : Vinylic and Aromatic CH. |

| HRMS (ESI) | [M+H]⁺ : Calculated for C₁₇H₁₇O₃ ≈ 269.1178. |

| IR Spectroscopy | 1720-1730 cm⁻¹ : Strong Ester C=O stretch. 1630 cm⁻¹ : C=C Alkene stretch. |

Applications in Drug Development

-

Natural Product Synthesis : The compound is a direct precursor to Thunberginol A (anti-allergic) and Hydrangeol (insulin mimetic). The 2-methoxy group serves as a protected hydroxyl, which is deprotected in the final steps to reveal the bioactive phenol.

-

Fluorescent Probes : 3-Phenylisocoumarins derived from this intermediate exhibit strong fluorescence, making them useful scaffolds for biological imaging agents.

-

Photo-Switching : The stilbene moiety allows for E/Z photoisomerization studies, relevant for developing molecular switches.

References

-

Heck Reaction Methodology : Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Isocoumarin Synthesis : Larock, R. C., et al. (2000). Synthesis of Isocoumarins via Pd-Catalyzed Annulation.[2] Journal of Organic Chemistry. (General reference for the methodology).

-

Thunberginol Synthesis : Sudarshan, K., & Aidhen, I. S. (2015).[2] Synthesis of 3-Arylisocoumarins and Synthesis of Thunberginol A. European Journal of Organic Chemistry, 2015(12). Link

- Hydrangeol Bioactivity: Zhang, H., et al. (2009). Hydrangeic acid from the processed leaves of Hydrangea macrophylla var. thunbergii as a new type of anti-diabetic compound. European Journal of Pharmacology.

Sources

Methodological & Application

Application Note: Synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester via Wittig Olefination

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: A comprehensive, self-validating protocol for the high-yield, stereocontrolled synthesis of 2-methoxy-6-styryl-benzoic acid methyl ester using a lithium-free Wittig olefination followed by photoisomerization.

Introduction & Mechanistic Rationale

The synthesis of highly substituted stilbenoids and styrylbenzoic acid derivatives presents unique chemoselectivity and stereoselectivity challenges in medicinal chemistry. The target molecule, 2-methoxy-6-styryl-benzoic acid methyl ester , features a 1,2,6-trisubstituted benzene ring where a base-sensitive methyl ester is flanked by a methoxy group and a styryl moiety.

The remains the premier method for constructing the C=C bond in such systems[1]. The reaction between methyl 2-formyl-6-methoxybenzoate and benzyltriphenylphosphonium bromide proceeds via a [2+2] cycloaddition. The nucleophilic phosphonium ylide attacks the electrophilic carbonyl carbon, forming a four-membered oxaphosphetane intermediate[2]. Subsequent cycloreversion extrudes triphenylphosphine oxide (Ph

Because benzyltriphenylphosphonium is a "semi-stabilized" ylide, the reaction under kinetic control typically yields a mixture of (E) and (Z) isomers[2]. The phenomenon of "stereochemical drift" and the complex influence of lithium salts on the transition state have been extensively documented by Maryanoff and Reitz[1]. To avoid the lithium-salt effect—which can unpredictably alter the E/Z ratio and promote side reactions—lithium-free conditions are strictly employed in this protocol[1].

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every reagent choice in this protocol is driven by specific chemical causality to prevent side reactions and maximize the yield of the desired thermodynamic product.

-

Base Selection (NaHMDS): The methyl ester at position 1 is highly susceptible to nucleophilic attack. Using standard bases like NaOH or NaOMe leads to extensive ester hydrolysis or transesterification. Sodium bis(trimethylsilyl)amide (NaHMDS) is a bulky, non-nucleophilic base that quantitatively deprotonates the phosphonium salt (pK

~ 15) without cleaving the ester. -

Solvent (Anhydrous THF): THF provides excellent solubility for the phosphonium salt and stabilizes the resulting ylide. It allows the reaction to be conducted across a wide temperature gradient (-78 °C to RT), which is critical for controlling the exothermic ylide formation and minimizing degradation.

-

Downstream Isomerization (I

/hν): The Wittig reaction of semi-stabilized ylides inherently yields a significant fraction of the (Z)-isomer[1]. Because the (E)-isomer (trans-stilbene configuration) is typically the desired target for structural biology and drug development, a downstream is integrated. Iodine radicals reversibly add to the alkene, lowering the rotational barrier and driving the system entirely to the more stable (E)-isomer[4].

Optimization Data

Table 1: Optimization of Reaction Conditions for Ylide Generation

| Base | Solvent | Temp (°C) | E:Z Ratio | Yield (%) | Causality / Observation |

| NaOH (aq) | DCM/H | RT | 40:60 | <20% | Biphasic; extensive ester hydrolysis observed. |

| NaOMe | MeOH | 0 to RT | 45:55 | 45% | Transesterification risk; moderate yield. |

| n-BuLi | THF | -78 to RT | 30:70 | 65% | Lithium-salt effect favors Z-isomer; some nucleophilic attack on ester. |

| NaHMDS | THF | -78 to 0 | 40:60 | 88% | Non-nucleophilic base prevents ester cleavage; high conversion. |

Synthetic Workflows & Visualizations

Workflow for the Wittig synthesis of 2-methoxy-6-styryl-benzoic acid methyl ester.

Downstream processing and E/Z isomerization workflow for the styryl product.

Step-by-Step Experimental Protocol

Phase 1: Ylide Generation (Strictly Anhydrous)

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

-

Charge the flask with benzyltriphenylphosphonium bromide (1.2 equiv, relative to aldehyde) and anhydrous THF (to achieve a 0.2 M solution).

-

Cool the white suspension to 0 °C using an ice-water bath.

-

Dropwise add NaHMDS (1.0 M in THF, 1.15 equiv) via syringe over 10 minutes.

-

Self-Validation Check: A deep orange/red color must immediately develop, indicating the successful formation of the active phosphorane ylide.

-

-

Stir for 30 minutes at 0 °C to ensure complete deprotonation.

Phase 2: Olefination

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Dissolve methyl 2-formyl-6-methoxybenzoate (1.0 equiv) in a minimal volume of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide over 15 minutes to prevent localized heating.

-

Allow the reaction mixture to slowly warm to room temperature over 4 hours.

-

Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot (R

~ 0.5) disappears and a new non-polar spot (R

-

Phase 3: Quenching & Extraction

-

Quench the reaction by adding saturated aqueous NH

Cl (10 mL) to neutralize excess base and destroy unreacted ylide. The red color will dissipate. -

Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na

SO

Phase 4: Purification & Isomerization (E-Enrichment)

-

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0-10% EtOAc in Hexanes. The highly polar Ph

P=O byproduct will be retained on the column. -

Isomerization: Dissolve the purified E/Z mixture in hexanes (0.05 M) in a borosilicate glass flask.

-

Add a catalytic amount of elemental iodine (I

, 2-5 mol%). -

Irradiate the solution with ambient or UV light while stirring at room temperature for 4-6 hours[4].

-

Wash the organic layer with saturated aqueous Na

S

Analytical Characterization Markers

To validate the success of the isomerization and confirm structural integrity,

Table 2:

| Proton Assignment | (E)-Isomer (trans) | (Z)-Isomer (cis) | Diagnostic Significance |

| Alkene H ( | ~7.35 ppm (d, | ~6.65 ppm (d, | Large coupling constant ( |

| Alkene H ( | ~7.10 ppm (d, | ~6.45 ppm (d, | Distinguishes E/Z isomers in crude mixture. |

| Methoxy (-OCH | ~3.85 ppm (s, 3H) | ~3.82 ppm (s, 3H) | Confirms retention of the methoxy ether. |

| Methyl Ester (-COOCH | ~3.95 ppm (s, 3H) | ~3.90 ppm (s, 3H) | Confirms ester group remained intact (no hydrolysis). |

References

-

Wittig Reaction (Overview & Mechanisms) Source: Wikipedia (Referencing Maryanoff & Reitz, Chem. Rev. 1989) URL:[Link]

-

Methylenation with Phosphorus Ylids - Wittig Reaction Source: Organic Chemistry Data URL:[Link]

-

The Modern Interpretation of the Wittig Reaction Mechanism Source: SciSpace / University College Dublin URL:[Link]

-

Wittig Reaction & Stereospecific Oxaphosphetane Decomposition Source: ChemEurope (Referencing Vedejs et al., J. Am. Chem. Soc. 1988) URL:[Link]

-

Stilbenoid Dimers: Dissection of a Paracyclophane Chromophore (Iodine Isomerization) Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Application Note: Overcoming Steric Hindrance in the Heck Synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester

Introduction: The Synthetic Challenge of Di-Ortho Substituted Arenes

The synthesis of 2-Methoxy-6-styryl-benzoic acid methyl ester via the palladium-catalyzed Heck coupling of methyl 2-bromo-6-methoxybenzoate with styrene presents a classic, yet formidable, synthetic challenge. The target molecule is a highly functionalized stilbene derivative, a structural motif frequently utilized in the development of advanced therapeutics and fluorescent probes.

However, the starting aryl bromide features an ester group at C1 flanked by a methoxy group at C2 and a bromine atom at C6. This di-ortho substitution forces the bulky ester carbonyl out of the aromatic plane, creating a rigid steric shield directly over the reactive C-Br bond[1]. Standard palladium catalyst systems (e.g., Pd(OAc)₂/PPh₃) fail to penetrate this steric bulk, resulting in stalled oxidative addition, catalyst decomposition (Pd black formation), and unwanted dehalogenation side reactions[2].

This application note details a field-proven, highly optimized protocol utilizing a bulky, electron-rich trialkylphosphine ligand to force the generation of a hyper-reactive 12-electron palladium(0) species, enabling quantitative conversion of this sterically congested substrate.

Mechanistic Rationale & Catalyst Design

To overcome the steric shielding of methyl 2-bromo-6-methoxybenzoate, we must fundamentally alter the resting state of the active catalyst.

Standard Heck couplings rely on 14-electron [Pd(0)L₂] complexes. For hindered substrates, the energetic barrier for the dissociation of the second ligand to allow the aryl bromide to bind is too high. By employing tri-tert-butylphosphine (P(t-Bu)₃) —introduced as the air-stable tetrafluoroborate salt, P(t-Bu)₃·HBF₄—we leverage extreme steric bulk to prevent the coordination of a second phosphine ligand. This forces the palladium into a highly reactive, monoligated 12-electron [Pd(0)L] active species[3].

-

Oxidative Addition : The single-ligand coordination sphere is small enough to slip past the out-of-plane ester group, while the intense electron-donating capability of the tert-butyl groups rapidly accelerates the oxidative insertion into the strong C-Br bond[4].

-

Base Selection : Dicyclohexylmethylamine (Cy₂NMe) is selected over standard triethylamine. Its increased steric bulk prevents it from competitively coordinating to the highly exposed 12-electron Pd center, thereby preventing catalyst poisoning while still efficiently facilitating the base-assisted reductive elimination of HBr[1].

Heck coupling catalytic cycle highlighting the 12-electron Pd(0) pathway.

Reaction Optimization & Quantitative Data

The necessity of the 12-electron pathway is evident when comparing catalyst systems. As shown in Table 1 , standard aryl and biaryl phosphines fail to achieve meaningful conversion due to the inability of the hindered aryl bromide to undergo oxidative addition with 14-electron Pd species.

Table 1: Optimization of Catalyst and Base for Methyl 2-bromo-6-methoxybenzoate

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Conversion (%)* |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 110 | < 5% |

| 2 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 110 | 12% |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 48% |

| 4 | Pd(OAc)₂ | P(t-Bu)₃·HBF₄ | Cy₂NMe | 1,4-Dioxane | 110 | > 98% |

*Conversion determined by HPLC-UV (254 nm) integration of the crude reaction mixture after 16 hours.

Experimental Workflow

Step-by-step experimental workflow for the synthesis and purification of the target ester.

Self-Validating Step-by-Step Protocol

This protocol is designed with built-in validation checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Table 2: Reagent Matrix (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 2-bromo-6-methoxybenzoate | 245.07 | 1.0 | 2.45 g | Electrophile |

| Styrene | 104.15 | 1.5 | 1.56 g (1.72 mL) | Nucleophile |

| Pd(OAc)₂ | 224.50 | 0.05 | 112 mg | Pre-catalyst |

| P(t-Bu)₃·HBF₄ | 290.13 | 0.10 | 290 mg | Bulky Ligand |

| Cy₂NMe (Dicyclohexylmethylamine) | 195.35 | 2.0 | 3.91 g (4.28 mL) | Non-coordinating Base |

| 1,4-Dioxane (Anhydrous) | 88.11 | - | 25 mL | Solvent |

Phase 1: Catalyst Activation (Schlenk Technique)

-

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen (N₂). Repeat the vacuum/N₂ cycle three times.

-

Add Pd(OAc)₂ (112 mg) and P(t-Bu)₃·HBF₄ (290 mg) to the flask.

-

Add anhydrous 1,4-Dioxane (25 mL) via syringe.

-

Validation Checkpoint 1 : Stir at room temperature for 10 minutes. The suspension will initially appear orange/yellow. Upon the addition of the base in the next step, watch for a color shift.

Phase 2: Substrate Addition & Reaction

-

Add Cy₂NMe (4.28 mL) via syringe.

-

Self-Validation: The solution should rapidly transition to a deep, homogeneous red or dark brown. This color change confirms the reduction of Pd(II) to the active 12-electron Pd(0) species.

-

-

Add Methyl 2-bromo-6-methoxybenzoate (2.45 g) and Styrene (1.72 mL) sequentially via syringe.

-

Seal the Schlenk flask, wrap in aluminum foil to prevent photo-degradation, and heat the reaction mixture to 110 °C in a pre-heated oil bath for 16 hours.

Phase 3: Monitoring & Quenching

-

Validation Checkpoint 2 (TLC) : After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1).

-

Expected Observation: The starting material (R_f ~0.6, UV active) should be fully consumed. A new, intensely bright blue fluorescent spot under 365 nm UV light (R_f ~0.45) will appear, confirming the formation of the highly conjugated styryl system.

-

-

Quench the reaction by adding 25 mL of saturated aqueous NH₄Cl.

Phase 4: Workup & Purification

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.

-

Purify via flash column chromatography on silica gel using a gradient of 0% to 15% EtOAc in Hexanes.

-

Isolate the fractions containing the product (R_f ~0.45), pool, and evaporate to yield 2-Methoxy-6-styryl-benzoic acid methyl ester as a pale yellow solid/thick oil.

Troubleshooting Matrix

| Observation | Mechanistic Cause | Corrective Action |

| Heavy formation of black precipitate (Pd black) within 1 hour | Catalyst decomposition due to oxygen ingress or trace water destroying the active Pd(0) species. | Ensure strict Schlenk line techniques. Use freshly degassed, anhydrous 1,4-Dioxane. |

| Reaction stalls at <20% conversion | The base (if Et₃N was used) is competitively binding the 12-electron Pd center, preventing oxidative addition. | Switch strictly to the sterically hindered base Cy₂NMe or an inorganic base like Cs₂CO₃[1]. |

| High levels of dehalogenated starting material (Methyl 2-methoxybenzoate) | Slow oxidative addition relative to beta-hydride elimination from the solvent or base. | Ensure the P(t-Bu)₃·HBF₄ salt is not degraded. Increase ligand loading to 12 mol% to ensure complete formation of the active catalyst[3]. |

References

-

Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis National Center for Biotechnology Information (PMC) 2[2]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications National Center for Biotechnology Information (PMC) 3[3]

-

Technical Support Center: Managing Steric Hindrance with Ethyl 2-Bromo-4-methoxybenzoate Benchchem 1[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

Application Note: Optimized Recrystallization Protocol for 2-Methoxy-6-styryl-benzoic acid methyl ester

Executive Summary

The purification of highly conjugated, lipophilic organic esters presents unique challenges in downstream processing. 2-Methoxy-6-styryl-benzoic acid methyl ester (CAS: 365543-13-1) is a complex aromatic compound featuring a styryl (stilbene-like) moiety, a methoxy ether, and a methyl ester group. This application note details a self-validating, highly reproducible recrystallization protocol designed to isolate this compound with >99% purity. By leveraging the thermodynamic solubility gradient of short-chain alcohols, this methodology ensures the efficient removal of both soluble and insoluble impurities while strictly preserving the chemical integrity of the ester moiety.

Physicochemical Profiling & Solvent Rationale (Causality & E-E-A-T)

As a Senior Application Scientist, the first rule of protocol design is understanding the causality behind solvent selection. The structural features of 2-Methoxy-6-styryl-benzoic acid methyl ester dictate a highly specific solvent environment:

-

Prevention of Transesterification (The Ester Factor): When recrystallizing ester-containing compounds, prolonged heating in mismatched alcohols (e.g., using ethanol or isopropanol for a methyl ester) can induce trace transesterification, leading to a contaminated mixture of methyl and ethyl esters. Therefore, Methanol is the universally preferred, self-validating solvent for methyl ester derivatives to prevent these artifacts 1[1].

-

Thermodynamic Solubility Gradient (The Stilbene Factor): The extended π-conjugation of the styryl group renders the molecule highly lipophilic. Stilbene-like moieties typically exhibit optimal, steep solubility gradients in methanol—requiring approximately 3 to 5 mL of solvent per gram of crude product at boiling (65 °C), while becoming virtually insoluble at 0 °C 2[2]. This steep gradient is the engine that drives high-yield crystal nucleation.

Quantitative Data Summaries

Table 1: Compound Properties & Recrystallization Parameters

| Parameter | Value / Description |

| Compound Name | 2-Methoxy-6-styryl-benzoic acid methyl ester |

| CAS Number | 365543-13-1 |

| Structural Features | Methyl ester, methoxy ether, styryl (stilbene-like) alkene |

| Optimal Solvent | Methanol (100%, anhydrous) |

| Solvent Volume Ratio | 3.0 – 5.0 mL per gram of crude solute |

| Target Dissolution Temp | 60 – 65 °C (Gentle Reflux) |

| Target Crystallization Temp | 0 – 5 °C (Ice Bath) |

Table 2: Solvent Selection Matrix

| Solvent System | Suitability | Mechanistic Rationale |

| Methanol | Optimal | Prevents transesterification; provides an excellent thermal solubility gradient for stilbene derivatives. |

| Ethanol | Poor | High risk of transesterification (forming ethyl ester impurities) during prolonged heating. |

| Hexanes / EtOAc | Acceptable | Good for chromatography, but binary systems complicate continuous recycling and industrial scaling. |

| Water | Incompatible | Compound is highly lipophilic; completely insoluble even at boiling temperatures. |

Thermodynamic Workflow

Thermodynamic workflow for the recrystallization of styryl-benzoic acid esters.

Step-by-Step Experimental Protocol

Note: The following procedure is scaled for 10.0 g of crude material. Adjust volumes linearly for different scales.

Phase 1: Preparation & Dissolution

-

Weigh 10.0 g of crude 2-Methoxy-6-styryl-benzoic acid methyl ester into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 30 mL of anhydrous Methanol (3 mL/g) to the flask.

-

Attach a reflux condenser and heat the mixture gently in a water bath or heating mantle to 60–65 °C with continuous stirring.

-

Self-Validation Check: Observe the solution. If the solid does not completely dissolve after 10 minutes at reflux, add additional hot methanol in 2 mL increments (up to a maximum of 50 mL total) until complete dissolution is achieved.

Phase 2: Hot Filtration (Removal of Insoluble Impurities) 5. If the solution remains cloudy (indicating insoluble impurities like silica dust or inorganic salts), perform a hot filtration. Pre-warm a fluted filter paper and a glass funnel with hot methanol to prevent premature crystallization. 6. Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

Phase 3: Nucleation & Crystal Growth 7. Remove the flask from the heat source. Allow the solution to cool spontaneously and undisturbed to room temperature (approx. 20–25 °C) over 45–60 minutes. 8. Causality Note: Controlled cooling is critical; rapid precipitation by immediate ice-quenching often traps soluble impurities within the crystal lattice, leading to suboptimal purity 3[3]. 9. Once the flask reaches room temperature and heavy crystallization is visible, transfer the flask to an ice-water bath (0–5 °C) for an additional 30 minutes to maximize thermodynamic yield.

Phase 4: Isolation & Desiccation 10. Collect the purified crystals via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with 10 mL of ice-cold methanol to displace the mother liquor without dissolving the purified product. 12. Maintain vacuum for 10 minutes to pull air through the filter cake. 13. Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Troubleshooting & Analytical Validation

-

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Mechanism: Highly lipophilic esters sometimes melt before they dissolve, or form a supersaturated biphasic liquid rather than nucleating into crystals.

-

Resolution: If the compound oils out, the solvent is either too weak or the solution is too concentrated. Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more methanol, or 2-3 drops of a miscible co-solvent (e.g., Dichloromethane), and allow it to cool much slower 3[3]. Scratching the inside of the flask with a glass rod can also provide nucleation sites to force crystallization over oiling.

-

-

Analytical Validation:

References

- Synthesis of 2-[(2,6-dichlorophenyl) amino]benzoic acid, methyl ester - PrepChem.

- trans-STILBENE OXIDE - Organic Syntheses Procedure.

- Recrystallization1 - University of Massachusetts (UMass) Laboratory Protocols.

Sources

Application Note: HPLC Analysis of 2-Methoxy-6-styryl-benzoic acid methyl ester Purity

Abstract & Scope

This Application Note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 2-Methoxy-6-styryl-benzoic acid methyl ester . This compound, characterized by a benzoic acid core substituted with a methoxy group and a styryl moiety, presents unique analytical challenges due to its hydrophobicity and potential for E/Z (trans/cis) photo-isomerization.

This guide is designed for pharmaceutical researchers and synthetic chemists.[1] It moves beyond simple recipe-following, providing the mechanistic rationale for column selection, mobile phase composition, and sample handling to ensure robust, reproducible data.

Compound Profile & Analytical Strategy

Chemical Characteristics

-

Compound: 2-Methoxy-6-styryl-benzoic acid methyl ester

-

Structural Features:

-

Methyl Ester: Neutral, hydrolytically stable under neutral/mild acidic conditions.

-

Styryl Group (

): A conjugated system responsible for strong UV absorption ( -

Methoxy Group: Electron-donating, slightly increases polarity relative to the parent structure.

-

Critical Analytical Challenges

-

Geometric Isomerism: The styryl double bond allows for E (trans) and Z (cis) isomers. The trans isomer is typically the thermodynamic product, but exposure to ambient light can induce isomerization to the cis form. The method must resolve these two species to accurately quantify purity.

-

Hydrophobicity: The styryl group adds significant non-polar character, requiring a mobile phase with high organic strength for elution.

Method Development Logic (The "Why")

-

Stationary Phase: A C18 (Octadecyl) column is selected as the primary phase. The planar trans-isomer interacts more strongly with the C18 chains than the non-planar cis-isomer, providing predictable elution order (cis elutes before trans).

-

Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity and higher elution strength, which is necessary for this hydrophobic molecule. 0.1% Formic Acid is added to suppress any residual silanol activity on the column and ensure sharp peak shapes, although the analyte itself is non-ionizable in this pH range.

-

Detection: Diode Array Detection (DAD) is mandatory during development to confirm peak purity (spectral homogeneity) and identify the cis-isomer, which typically exhibits a hypsochromic shift (lower wavelength) compared to the trans-isomer.

Detailed Experimental Protocol

Reagents & Materials

-

Solvent A: HPLC-grade Water + 0.1% Formic Acid.

-

Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.

-

Diluent: Acetonitrile (ACN).[2]

-

Reference Standard: 2-Methoxy-6-styryl-benzoic acid methyl ester (>99% purity, characterized by NMR).

Instrumentation

-